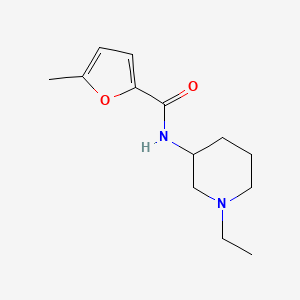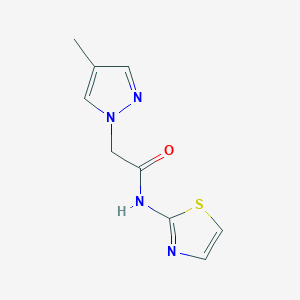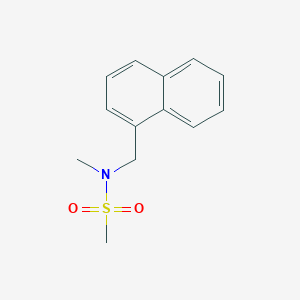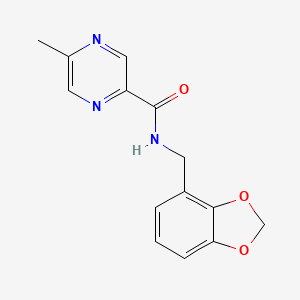
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide, also known as 2-FA or 2-Fluoroamphetamine, is a synthetic compound of the amphetamine family. It is a potent stimulant that has been used in scientific research for its potential therapeutic effects.
Mécanisme D'action
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and mood elevation.
Biochemical and Physiological Effects:
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of stress hormones such as cortisol and adrenaline. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide in lab experiments is its potency and selectivity. It has a high affinity for the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the effects of these neurotransmitters. However, one limitation is its potential for abuse and addiction, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for depression and anxiety disorders. More research is needed to determine its mechanism of action and effectiveness in treating these conditions. Finally, research on the long-term effects of N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide on the brain and body is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide is a complex process that involves several steps. The starting material is 2-furanecarboxaldehyde, which is reacted with ethylamine to form 2-(ethylamino)furan. This intermediate is then reacted with 3-chloropiperidine to form N-(3-chloropiperidin-1-yl)-2-(ethylamino)furan. Finally, the chloro group is replaced with a carboxamide group using methylamine to yield N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide has been used in scientific research for its potential therapeutic effects. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been studied for its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15-8-4-5-11(9-15)14-13(16)12-7-6-10(2)17-12/h6-7,11H,3-5,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMQETGOTAIGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)



![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
